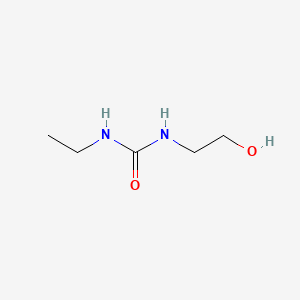

1-Ethyl-3-(2-hydroxyethyl)urea

Übersicht

Beschreibung

1-Ethyl-3-(2-hydroxyethyl)urea is an organic compound with the molecular formula C5H12N2O2. It is a derivative of urea, featuring both ethyl and hydroxyethyl substituents. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(2-hydroxyethyl)urea can be synthesized through the reaction of monoethanolamine with ethyl isocyanate. The process involves the following steps:

Reaction Setup: Monoethanolamine (2.0 g, 32.7 mmol) is dissolved in dichloromethane (100 mL).

Addition of Reagents: N-ethyl-N,N-diisopropylamine (8.45 g, 65.5 mmol) and ethyl isocyanate (3.03 g, 42.6 mmol) are added to the solution at 0°C.

Reaction Conditions: The mixture is stirred for 30 minutes at 0°C and then allowed to warm to room temperature, where it is stirred overnight.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and purification techniques are employed.

Analyse Chemischer Reaktionen

1-Ethyl-3-(2-hydroxyethyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Carbonyl derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-(2-hydroxyethyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group provides hydrophobic interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-(2-hydroxyethyl)urea can be compared with other similar compounds such as:

1-(2-Hydroxyethyl)urea: Lacks the ethyl group, resulting in different chemical and biological properties.

N-Cyclohexyl-N’-(2-hydroxyethyl)urea: Contains a cyclohexyl group instead of an ethyl group, leading to variations in hydrophobic interactions and reactivity.

Biologische Aktivität

1-Ethyl-3-(2-hydroxyethyl)urea (CAS No. 29346-51-8) is an organic compound with notable biological activity and applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

This compound has the molecular formula and features both ethyl and hydroxyethyl substituents, which contribute to its unique properties. The compound can be synthesized through the reaction of monoethanolamine with ethyl isocyanate, yielding a colorless oil with a yield of approximately 65%.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group enhances solubility and facilitates interactions with proteins and nucleic acids, while the ethyl group contributes to hydrophobic effects, influencing the compound's pharmacological properties.

Antimicrobial Properties

Research has indicated that urea derivatives, including this compound, can enhance the permeability barrier function of skin and promote the expression of antimicrobial peptides. This suggests potential applications in dermatological formulations aimed at improving skin health and preventing infections .

Genotoxicity Studies

In vitro studies using the Ames test have shown that this compound does not exhibit mutagenic properties under various conditions. This was confirmed by testing a solution containing 57.58% hydroxyethyl urea at doses ranging from 75 to 5000 µg/plate, with no significant increases in mutations observed . Additionally, a mammalian micronucleus test demonstrated no significant increase in micronucleated cells at doses up to 2000 mg/kg, indicating a low risk of genotoxicity .

Toxicity Assessment

The safety profile of this compound has been evaluated through various toxicity studies:

Applications in Research and Industry

This compound is utilized as an intermediate in organic synthesis and as a reagent in various chemical reactions. Its potential therapeutic properties make it a candidate for drug development, particularly in formulations targeting skin conditions due to its moisturizing and antimicrobial effects .

Case Study: Antimicrobial Efficacy

A study investigated the efficacy of urea derivatives in enhancing skin barrier function. Results indicated that compounds like this compound could significantly improve skin hydration and resistance to microbial invasion, suggesting their utility in cosmetic formulations aimed at skin protection .

Case Study: Genotoxicity Evaluation

In an extensive genotoxicity assessment involving multiple test systems (Ames test and micronucleus assay), this compound was found to be non-mutagenic, supporting its safe use in consumer products such as cosmetics .

Eigenschaften

IUPAC Name |

1-ethyl-3-(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-6-5(9)7-3-4-8/h8H,2-4H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEMWRUUCUSUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951897 | |

| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29346-51-8 | |

| Record name | Urea, 1-ethyl-3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029346518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-Ethyl-3-(2-hydroxyethyl)urea's N-nitroso derivatives impact their carcinogenic effects?

A: Research compared the carcinogenic effects of two isomers: 1-nitroso-1-ethyl-3-hydroxyethylurea and 1-nitroso-1-hydroxyethyl-3-ethylurea in rats []. While both caused tumors, there were key differences. 1-nitroso-1-ethyl-3-hydroxyethylurea led to neoplastic nodules in the liver, while 1-nitroso-1-hydroxyethyl-3-ethylurea resulted in hepatocellular carcinomas. This suggests the position of the nitroso group on the molecule influences the type and severity of cancer development.

Q2: What makes 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea particularly challenging to study?

A: While not the focus of the second study, the first paper highlights the explosive nature of 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea in its crystalline form []. This instability makes further research on this specific compound difficult and potentially dangerous.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.